molecular formula C9H9FN2O B1475121 (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol CAS No. 1565481-83-5

(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol

Cat. No.: B1475121
CAS No.: 1565481-83-5
M. Wt: 180.18 g/mol
InChI Key: SDYXPPQVUVJBKA-UHFFFAOYSA-N
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Description

(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.
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Biological Activity

(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a hydroxymethyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C9_9H9_9FN2_2O
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 906177-58-0

The compound is classified under imidazo[1,5-a]pyridines, known for diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom enhances its electronic characteristics, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. Key methods include:

  • Electrophilic Fluorination : Introducing the fluorine atom into the imidazo[1,5-a]pyridine scaffold.
  • Nucleophilic Substitution/Reduction Reactions : Adding the hydroxymethyl group.

Control over reaction conditions such as temperature and pH is essential for optimizing yields and selectivity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The structure–activity relationship (SAR) indicates that modifications in the imidazole or pyridine rings could enhance this activity. For instance, compounds with electron-withdrawing groups have shown improved efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL

Anticancer Activity

Research indicates that compounds within this class may inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For example, studies have reported IC50_{50} values indicating potent antiproliferative effects against HeLa and A549 cells.

Cell Line IC50_{50} (µg/mL)
HeLa226
A549242.52

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various biological targets such as enzymes or receptors due to its heterocyclic nature. Potential mechanisms include:

  • Inhibition of enzyme activity related to metabolic pathways.
  • Modulation of receptor signaling involved in cell growth and apoptosis.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[1,5-a]pyridines and evaluated their cytotoxicity against different cancer cell lines. The study found that certain modifications significantly enhanced anticancer activity compared to non-fluorinated analogs.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The findings highlighted the compound's potential as a lead candidate for developing new antibiotics.

Properties

IUPAC Name

(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-6-11-8(5-13)9-7(10)3-2-4-12(6)9/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYXPPQVUVJBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanol
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Reactant of Route 6
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